molecular formula C15H15N3O3 B11387932 N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11387932
M. Wt: 285.30 g/mol
InChI Key: DLBZMDSFWVNSNH-UHFFFAOYSA-N
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Description

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide is a chemical compound with the following structural formula:

C14H17N3O3\text{C}_{\text{14}}\text{H}_{\text{17}}\text{N}_{\text{3}}\text{O}_{\text{3}} C14​H17​N3​O3​

This compound belongs to the class of benzofuran derivatives and contains an oxadiazole ring. It exhibits interesting pharmacological properties and has been studied for various applications.

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C15H15N3O3/c1-4-11-14(18-21-17-11)16-15(19)13-9(3)10-6-5-8(2)7-12(10)20-13/h5-7H,4H2,1-3H3,(H,16,18,19)

InChI Key

DLBZMDSFWVNSNH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NON=C1NC(=O)C2=C(C3=C(O2)C=C(C=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide. One common method involves the condensation of 4-ethyl-3-methylbenzohydrazide with 3,6-dimethylbenzofuran-2-carbonyl chloride in the presence of a base. The reaction proceeds through the formation of an oxadiazole ring.

Reaction Conditions:
  • Reactants: 4-ethyl-3-methylbenzohydrazide, 3,6-dimethylbenzofuran-2-carbonyl chloride
  • Base: Typically triethylamine (Et₃N)
  • Solvent: Organic solvents such as dichloromethane (CH₂Cl₂)
  • Temperature: Room temperature or slightly elevated
  • Workup: Filtration, washing, and purification

Industrial Production Methods: Industrial-scale production methods may involve modifications of the laboratory synthesis, optimization of reaction conditions, and large-scale purification processes.

Chemical Reactions Analysis

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the benzofuran or oxadiazole rings can be replaced.

    Common Reagents: Reagents like hydrogen peroxide (H₂O₂), reducing agents, and nucleophiles are commonly used.

    Major Products: The specific products depend on the reaction conditions and substituents present.

Scientific Research Applications

    Medicine: It may exhibit biological activity, making it relevant for drug discovery.

    Chemistry: Researchers study its reactivity and use it as a building block.

    Industry: It could find applications in materials science or as a precursor for other compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate this fully.

Comparison with Similar Compounds

While N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide is unique due to its specific substitution pattern, similar compounds include:

    N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide:

    N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-propoxybenzamide:

    N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide:

These compounds share the oxadiazole moiety and may have related properties.

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